Cas no 1520325-01-2 (1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

1-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative with a methoxy-substituted aromatic ring. Its unique structure, featuring a rigid cyclopropane ring and electron-donating methoxy group, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution improves metabolic stability and bioavailability, while the dimethylcyclopropyl moiety contributes to steric hindrance, influencing selectivity in target interactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including CNS-active agents or enzyme inhibitors. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for structure-activity relationship studies. Suitable for controlled reactions under standard laboratory conditions.
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine structure
1520325-01-2 structure
商品名:1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
CAS番号:1520325-01-2
MF:C12H16FNO
メガワット:209.25994682312
CID:6614712
PubChem ID:83688416

1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1800959
    • 1520325-01-2
    • インチ: 1S/C12H16FNO/c1-11(2)7-12(11,14)8-4-5-10(15-3)9(13)6-8/h4-6H,7,14H2,1-3H3
    • InChIKey: XCBQQSIDEGUOLK-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C1(CC1(C)C)N)OC

計算された属性

  • せいみつぶんしりょう: 209.121592296g/mol
  • どういたいしつりょう: 209.121592296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 35.2Ų

1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1800959-0.1g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
0.1g
$1207.0 2023-09-19
Enamine
EN300-1800959-5.0g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
5g
$3977.0 2023-06-02
Enamine
EN300-1800959-1.0g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
1g
$1371.0 2023-06-02
Enamine
EN300-1800959-10.0g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
10g
$5897.0 2023-06-02
Enamine
EN300-1800959-1g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
1g
$1371.0 2023-09-19
Enamine
EN300-1800959-5g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
5g
$3977.0 2023-09-19
Enamine
EN300-1800959-0.25g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
0.25g
$1262.0 2023-09-19
Enamine
EN300-1800959-10g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
10g
$5897.0 2023-09-19
Enamine
EN300-1800959-0.05g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
0.05g
$1152.0 2023-09-19
Enamine
EN300-1800959-0.5g
1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
1520325-01-2
0.5g
$1316.0 2023-09-19

1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine 関連文献

1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報

1-(3-Fluoro-4-Methoxyphenyl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

1-(3-Fluoro-4-Methoxyphenyl)-2,2-Dimethylcyclopropan-1-Amine, also known by its CAS Registry Number 1520325-01-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an amine functional group. The presence of fluorine and methoxy substituents on the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable subject for both fundamental research and applied studies.

The synthesis of 1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine typically involves multi-step organic reactions. Recent advancements in catalytic methodologies have enabled more efficient syntheses, often utilizing transition metal catalysts to facilitate key transformations such as cyclopropanation or nucleophilic aromatic substitution. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The cyclopropane ring is known for its unique reactivity and stability, which can be exploited in designing bioactive molecules. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various enzymes and receptors, making them strong candidates for therapeutic agents in areas such as oncology and neurodegenerative diseases.

In addition to its pharmacological applications, 1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine has shown potential in materials science. Its rigid structure and ability to form stable complexes make it a suitable candidate for designing advanced materials with tailored properties. Researchers are actively exploring its use in the development of new polymers and nanomaterials.

The electronic properties of this compound have also attracted attention in the field of electrochemistry. The fluorine and methoxy groups on the aromatic ring contribute to its electron-withdrawing effects, which can be leveraged in designing electrochemical sensors or energy storage devices. Recent experiments have highlighted its potential as an electrode material in lithium-ion batteries due to its high conductivity and stability.

From a structural perspective, the molecule's geometry plays a crucial role in its reactivity. The cyclopropane ring introduces significant strain, which can be either advantageous or challenging depending on the reaction conditions. This strain makes the compound highly reactive under certain conditions, enabling it to participate in unique chemical transformations that are not feasible with less strained systems.

In terms of spectroscopic characterization, modern analytical techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of 1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine. These techniques provide detailed insights into the molecule's bonding patterns and stereochemistry, which are essential for understanding its behavior in different chemical environments.

The study of this compound has also contributed to our understanding of intermolecular interactions. Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable model system for investigating supramolecular chemistry. Recent research has focused on how these interactions influence the physical properties of materials derived from this compound.

In conclusion, 1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, making it a focal point for both academic and industrial scientists.

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